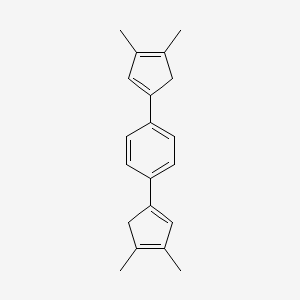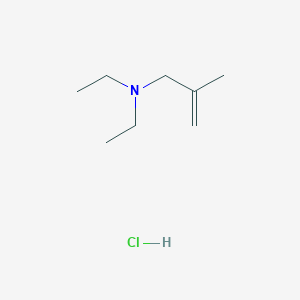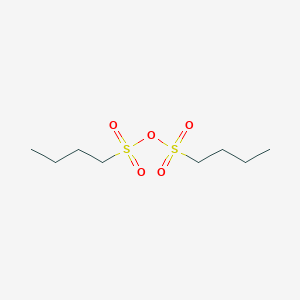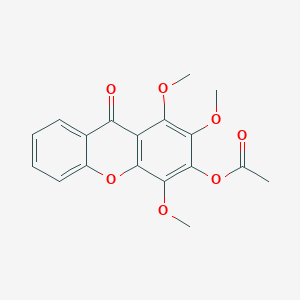
Benzene, 1,4-bis(3,4-dimethyl-1,3-cyclopentadien-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,4-bis(3,4-dimethyl-1,3-cyclopentadien-1-yl)- is an organic compound that features a benzene ring substituted with two 3,4-dimethyl-1,3-cyclopentadien-1-yl groups at the 1 and 4 positions. This compound is part of a class of aromatic hydrocarbons known for their stability and unique chemical properties due to the presence of conjugated π-electron systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-bis(3,4-dimethyl-1,3-cyclopentadien-1-yl)- typically involves the reaction of benzene derivatives with cyclopentadienyl compounds under specific conditions. One common method is the Diels-Alder reaction, where a diene (such as 3,4-dimethyl-1,3-cyclopentadiene) reacts with a dienophile (such as a benzene derivative) to form the desired product. The reaction is usually carried out at elevated temperatures and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions in continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,4-bis(3,4-dimethyl-1,3-cyclopentadien-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using hydrogenation catalysts.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring, such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and alkyl halides for Friedel-Crafts alkylation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,4-bis(3,4-dimethyl-1,3-cyclopentadien-1-yl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying aromaticity and conjugation.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into the medicinal chemistry of this compound could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its stable aromatic structure.
Mécanisme D'action
The mechanism by which Benzene, 1,4-bis(3,4-dimethyl-1,3-cyclopentadien-1-yl)- exerts its effects involves interactions with molecular targets through its aromatic π-electron system. This system allows the compound to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity for various molecular targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,1’-ethylidenebis[3,4-dimethyl-: This compound features a similar structure but with an ethylidene bridge between the benzene rings.
Benzene, 1,3-dimethyl-:
Benzene, 1,4-bis(bromomethyl)-: This compound has bromomethyl groups at the 1 and 4 positions of the benzene ring.
Uniqueness
Benzene, 1,4-bis(3,4-dimethyl-1,3-cyclopentadien-1-yl)- is unique due to the presence of the 3,4-dimethyl-1,3-cyclopentadien-1-yl groups, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
111690-90-5 |
|---|---|
Formule moléculaire |
C20H22 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
1,4-bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C20H22/c1-13-9-19(10-14(13)2)17-5-7-18(8-6-17)20-11-15(3)16(4)12-20/h5-9,11H,10,12H2,1-4H3 |
Clé InChI |
MCESUOCXYYXJFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C1)C2=CC=C(C=C2)C3=CC(=C(C3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)

![1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)
![[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14331878.png)
![2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)
![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)


![Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-](/img/structure/B14331920.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one](/img/structure/B14331921.png)


![4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide](/img/structure/B14331952.png)
